molecular formula C12H9Cl2NO2 B1300505 Ethyl 4,6-dichloroquinoline-3-carboxylate CAS No. 21168-41-2

Ethyl 4,6-dichloroquinoline-3-carboxylate

Cat. No. B1300505
CAS RN: 21168-41-2
M. Wt: 270.11 g/mol
InChI Key: BSSNTDZRVNQGDF-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloroquinoline-3-carboxylate is a compound that belongs to the class of quinolone derivatives. Quinolones are a group of synthetic broad-spectrum antibacterial agents that have been widely studied for their medicinal properties, including their antiallergy, antibacterial, and antiviral activities. The compound , while not directly mentioned in the provided papers, is structurally related to the various ethyl quinoline-3-carboxylate derivatives discussed in the research.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that can include cyclization, esterification, and substitution reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of a quinazoline precursor . Another example is the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, which was obtained via a Friedländer reaction promoted by chlorotrimethylsilane . These methods highlight the versatility and complexity of synthesizing quinoline derivatives, which may be applicable to the synthesis of ethyl 4,6-dichloroquinoline-3-carboxylate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substituents on this core, such as ethyl groups, halogens, or carboxylate groups, can significantly influence the compound's biological activity and physical properties. For example, the presence of a carboxylic acid moiety directly attached to the pyrimidine ring was found to be favorable for intravenous activity in antiallergy agents .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclocondensation, acyl-chlorination, and reactions with hydroxylamine hydrochloride. The reaction of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride demonstrated distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . Such reactivity is indicative of the potential transformations that ethyl 4,6-dichloroquinoline-3-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, as seen in the synthesis of various fluoroquinolones . The presence of substituents like chloro and ethyl groups can also impact the boiling point, melting point, solubility, and reactivity of these compounds. The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst under microwave-assistance resulted in a high yield and demonstrated the influence of reaction conditions on the synthesis of such compounds .

Scientific Research Applications

Synthesis of Antibacterial Agents

Ethyl 4,6-dichloroquinoline-3-carboxylate has been utilized in the synthesis of novel antibacterial agents. A study demonstrated its use in creating 2-chloroquinolin-4-pyrimidine carboxylate derivatives showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Quinoline-3-carboxylates as Potential Antibacterial Agents

Further research explored the synthesis of ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones. These compounds were found to possess moderate antibacterial activity against specific bacteria, highlighting their potential as antibacterial agents (Krishnakumar et al., 2012).

Synthesis Involving Ultrasound

A study investigated the ultrasound-promoted synthesis of 2-chloroquinoline based ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates. This work is significant for its exploration of novel methods in organic synthesis and potential pharmaceutical applications (Rajesh et al., 2015).

Development of Antiallergy Agents

Ethyl 4,6-dichloroquinoline-3-carboxylate derivatives have also been explored for their potential in developing new antiallergy agents. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has shown promise as a potent orally active antiallergy agent (Althuis et al., 1979).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 4,6-dichloroquinoline-3-carboxylate is used as a pharmaceutical intermediate . Its future directions are likely tied to the development of new pharmaceuticals that can benefit from its properties.

properties

IUPAC Name

ethyl 4,6-dichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNTDZRVNQGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363154
Record name ethyl 4,6-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloroquinoline-3-carboxylate

CAS RN

21168-41-2
Record name ethyl 4,6-dichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (19.8 mmol) and phosphorus (V) oxychloride (99.3 mmol) was stirred and heated to 125° C. for 12 hours. The mixture was cooled to ambient temperature and the phosphorus (V) oxychloride was evaporated. The crude product was used without further purification. MS m/z 271.80 (M+1).
Quantity
19.8 mmol
Type
reactant
Reaction Step One
Quantity
99.3 mmol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 45.2 g. of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester (0.18 mol.) and 250 ml. of thionyl chloride is refluxed for 20 hours. The excess thionyl chloride is then removed in vacuo, the residue treated with 200 ml. of water and the ester is extracted with ether. After washing the ethereal extract twice with water, it is dried with Na2SO4 and the solvent distilled off. The residual 4,6-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°), filtered and dried. Yield: 45.3 g. (93%); m.p. 87°-88°.
Quantity
0.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Weil, DCB Siebert, M Schnürch - IUCrData, 2017 - iucrdata.iucr.org
The title imidoyl chloride, C16H8Cl4N2, has formed accidentally as a side product during the synthesis of a quinolin-3-one derivative. The molecule is not flat [the dihedral angle …
Number of citations: 5 iucrdata.iucr.org
S Palit, S Banerjee, T Mahata, S Niyogi, T Das… - …, 2021 - Wiley Online Library
Targeted intracellular delivery is an efficient strategy for developing therapeutics against cancer and other intracellular infections. Nonspecific drug delivery shows limited clinical …
Q Liu, JW Chang, J Wang, SA Kang… - Journal of medicinal …, 2010 - ACS Publications
The mTOR protein is a master regulator of cell growth and proliferation, and inhibitors of its kinase activity have the potential to become new class of anticancer drugs. Starting from …
Number of citations: 268 pubs.acs.org
Q Liu, SA Kang, CC Thoreen, W Hur, J Wang… - mTOR: Methods and …, 2012 - Springer
The mammalian Target of Rapamycin (mTOR)-mediated signaling transduction pathway has been observed to be deregulated in a wide variety of cancer and metabolic diseases. …
Number of citations: 54 link.springer.com
DE Knutson, R Kodali, B Divović… - Journal of medicinal …, 2018 - ACS Publications
Recent reports indicate that α6β2/3γ2 GABA A R selective ligands may be important for the treatment of trigeminal activation-related pain and neuropsychiatric disorders with sensori-…
Number of citations: 51 pubs.acs.org
D Holmes - 1985 - search.proquest.com
D. Holmes: STUDIES OF THIENO [b] PYRIDINE DERIVATIVES The work described in this thesis continues previous studies in these laboratories on the chemistry of thieno [3, 2-b] …
Number of citations: 3 search.proquest.com
MT Iorio, FD Vogel, F Koniuszewski, P Scholze… - International Journal of …, 2020 - mdpi.com
Many allosteric binding sites that modulate gamma aminobutyric acid (GABA) effects have been described in heteropentameric GABA type A (GABA A ) receptors, among them sites for …
Number of citations: 19 www.mdpi.com
HT Huang, HS Seo, T Zhang, Y Wang, B Jiang, Q Li… - Elife, 2017 - elifesciences.org
10.7554/eLife.26693.001 Thorough preclinical target validation is essential for the success of drug discovery efforts. In this study, we combined chemical and genetic perturbants, …
Number of citations: 94 elifesciences.org
Q Liu, J Wang, SA Kang, CC Thoreen, W Hur… - Bioorganic & medicinal …, 2011 - Elsevier
Starting from small molecule mTOR inhibitor Torin1, replacement of the piperazine ring with a phenyl ring resulted in a new series of mTOR inhibitors (as exemplified by 10) that showed …
Number of citations: 12 www.sciencedirect.com
HT Huang - 2017 - search.proquest.com
Kinases are the largest target class of clinically approved cancer therapeutics. However, these drugs only target a small fraction of the kinome—primarily receptor tyrosine kinases—and …
Number of citations: 2 search.proquest.com

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